An In-depth Technical Guide to 1-Octylpyridinium Chloride: Physicochemical Properties and Applications in Drug Development
An In-depth Technical Guide to 1-Octylpyridinium Chloride: Physicochemical Properties and Applications in Drug Development
Introduction
1-Octylpyridinium chloride is a quaternary ammonium salt that belongs to the class of ionic liquids (ILs) and surfactants. It consists of a positively charged pyridinium head group, a nonpolar octyl aliphatic tail, and a chloride counter-ion. This amphiphilic structure imparts unique physicochemical properties, making it a subject of increasing interest for researchers, particularly in the fields of materials science and drug development. This technical guide provides a comprehensive overview of the chemical and physical properties of 1-octylpyridinium chloride, methodologies for its synthesis and characterization, and its emerging applications as an excipient in drug delivery systems.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₂ClN | [1][2] |
| Molecular Weight | 227.77 g/mol | [2] |
| CAS Number | 4086-73-1 | [1][2] |
| IUPAC Name | 1-octylpyridin-1-ium chloride | [2] |
| Physical State | White or yellowish crystalline powder | [1] |
| Melting Point | Data not available for the chloride salt. For comparison, 1-octylpyridinium bromide has a reported melting point. The melting points of other 1-octylpyridinium salts are highly dependent on the anion.[3][4] | - |
| Density | Data not available for the chloride salt. The densities of other 1-octylpyridinium salts typically range from 1.0 to 1.2 g/cm³.[3][4] | - |
| Solubility | High solubility in water and organic solvents.[1] | - |
| Critical Micelle Concentration (CMC) | Data not available for the chloride salt. The CMC is expected to be in the millimolar range in aqueous solutions, influenced by temperature and ionic strength.[5] | - |
Structural Elucidation
The molecular structure of 1-octylpyridinium chloride is fundamental to its function. The pyridinium ring provides a delocalized positive charge, while the eight-carbon alkyl chain imparts hydrophobicity.
Caption: Chemical structure of 1-Octylpyridinium chloride.
Synthesis and Characterization
Synthesis Protocol
The synthesis of 1-octylpyridinium chloride is typically achieved through a quaternization reaction, a type of Menshutkin reaction, involving the nucleophilic attack of the nitrogen atom of pyridine on an octyl halide. A general and adaptable protocol is outlined below, based on the synthesis of related 1-octylpyridinium halides.[3][4]
Materials:
-
Pyridine
-
1-Chlorooctane (or 1-Bromooctane)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine in an excess of the anhydrous solvent.
-
Slowly add 1-chlorooctane to the solution. An excess of pyridine can be used to drive the reaction to completion.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the crude product with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/ether) to obtain the purified 1-octylpyridinium chloride.
-
Dry the final product under vacuum.
Caption: General workflow for the synthesis of 1-Octylpyridinium chloride.
Characterization Techniques
A suite of analytical techniques is employed to confirm the identity, purity, and physicochemical properties of the synthesized 1-octylpyridinium chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. Expected signals would include characteristic peaks for the aromatic protons on the pyridinium ring, and signals for the different methylene groups and the terminal methyl group of the octyl chain. Based on data for other 1-octylpyridinium salts, the aromatic protons are expected to appear as downfield multiplets, while the alkyl chain protons will be observed as upfield multiplets and a triplet for the terminal methyl group.[3]
-
¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton. Distinct signals are expected for the carbons of the pyridinium ring and the eight carbons of the octyl chain.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 1-octylpyridinium chloride would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl chain and the aromatic ring, as well as C-N stretching vibrations of the pyridinium ring.
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and other thermal transitions, such as glass transitions or polymorphic transformations.[6] A typical DSC thermogram would show an endothermic peak corresponding to the melting of the crystalline solid.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of the compound and determine its decomposition temperature.[6][7]
Caption: Workflow for the physicochemical characterization of 1-Octylpyridinium chloride.
Self-Assembly and Surfactant Properties
As an amphiphilic molecule, 1-octylpyridinium chloride exhibits surfactant behavior in aqueous solutions. Above a specific concentration, known as the critical micelle concentration (CMC) , the individual molecules self-assemble into spherical or cylindrical aggregates called micelles. This process is driven by the hydrophobic effect, where the nonpolar octyl tails aggregate to minimize their contact with water, while the polar pyridinium head groups remain exposed to the aqueous environment.
The CMC is a critical parameter that dictates the onset of surfactant-related phenomena and can be determined by various methods, including:
-
Tensiometry: Measuring the surface tension of solutions at different concentrations. A sharp break in the surface tension versus concentration plot indicates the CMC.[8]
-
Conductivity Measurements: Monitoring the electrical conductivity of the solution as a function of concentration. A change in the slope of the conductivity plot corresponds to the CMC.
-
Fluorescence Spectroscopy: Using a fluorescent probe that partitions into the hydrophobic core of the micelles. A significant change in the fluorescence properties of the probe signals micelle formation.
Applications in Drug Development
The unique properties of 1-octylpyridinium chloride make it a promising candidate for various applications in drug formulation and delivery.
Solubilization of Poorly Water-Soluble Drugs
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). The hydrophobic core of the micelles formed by 1-octylpyridinium chloride can serve as a microenvironment to encapsulate and solubilize these lipophilic drugs, thereby increasing their apparent solubility in aqueous formulations.
Permeation Enhancement
The interaction of 1-octylpyridinium chloride with biological membranes can lead to a temporary and reversible disruption of the membrane structure, which can enhance the permeation of co-administered drugs across epithelial barriers, such as the skin or the intestinal mucosa. This property is particularly valuable for transdermal and oral drug delivery systems.
Antimicrobial Activity
Quaternary ammonium compounds, including pyridinium salts with long alkyl chains, are known to possess antimicrobial properties.[9][10] The cationic head group of 1-octylpyridinium chloride can interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. This intrinsic antimicrobial activity can be beneficial in preventing microbial contamination of formulations and may also offer therapeutic benefits in certain applications.
Conclusion
1-Octylpyridinium chloride is a versatile molecule with a rich set of physicochemical properties that are of significant interest to the pharmaceutical sciences. Its ability to self-assemble into micelles, solubilize poorly soluble compounds, and enhance drug permeation positions it as a valuable excipient for the development of advanced drug delivery systems. Further research is warranted to fully elucidate its toxicological profile and to explore its full potential in various therapeutic applications.
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